2-Oxo-1,3-oxazolidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxooxazolidine-4-carbonitrile is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxooxazolidine-4-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of 1,2-amino alcohols with carbonyl compounds under specific conditions . These reactions can be catalyzed by transition metals or proceed via metal-free domino annulation/Mannich reactions . The reaction conditions often require inert atmospheres and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 2-Oxooxazolidine-4-carbonitrile may involve large-scale batch reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors can also enhance the scalability and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxooxazolidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted oxazolidines and oxazolidinones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-Oxooxazolidine-4-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: This compound is a precursor in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Oxooxazolidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of enzyme activity and the alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxothiazolidine-4-carboxylic acid: Similar in structure but contains a sulfur atom instead of oxygen.
Oxazolidinones: A class of compounds that includes antibiotics like linezolid.
Oxazolines: Compounds with a similar ring structure but different functional groups
Uniqueness
2-Oxooxazolidine-4-carbonitrile is unique due to its specific ring structure and the presence of a nitrile group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
75985-56-7 |
---|---|
Molekularformel |
C4H4N2O2 |
Molekulargewicht |
112.09 g/mol |
IUPAC-Name |
2-oxo-1,3-oxazolidine-4-carbonitrile |
InChI |
InChI=1S/C4H4N2O2/c5-1-3-2-8-4(7)6-3/h3H,2H2,(H,6,7) |
InChI-Schlüssel |
LETZBFFXEPHDOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)O1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.